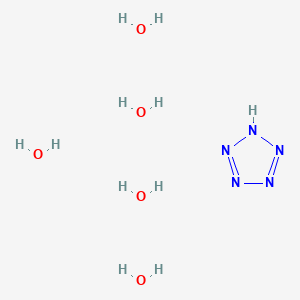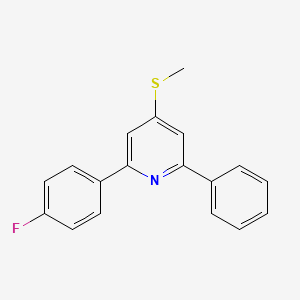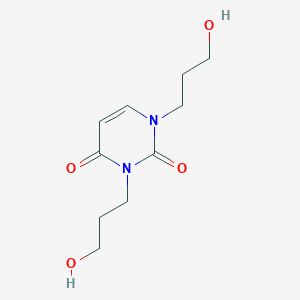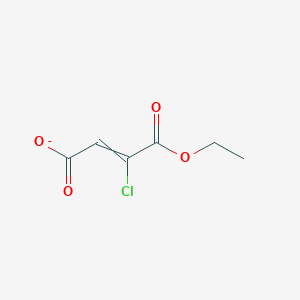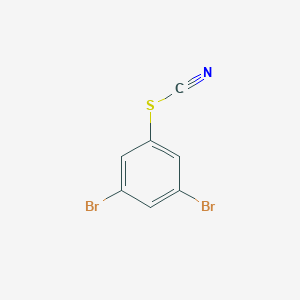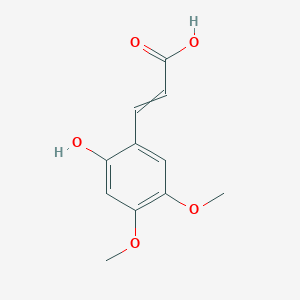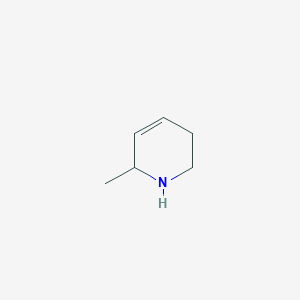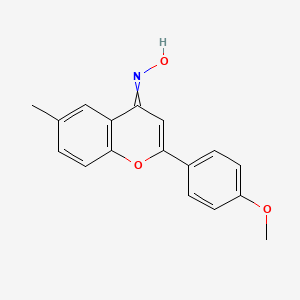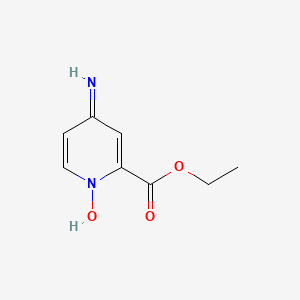
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of two bromine atoms and two ethyl groups attached to a tetrahydropyrene core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene typically involves the bromination of pyrene derivatives. One common method involves the bromination of pyrene with a stoichiometric equivalent of bromine in nitrobenzene, resulting in various brominated isomers, including 1,8-dibromo derivatives . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives such as quinones.
Reduction Reactions: Hydrogenated derivatives with reduced bromine content.
Aplicaciones Científicas De Investigación
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its bromine and ethyl substituents. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing for the introduction of various functional groups. The tetrahydropyrene core provides a stable framework for these reactions, facilitating the formation of diverse derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6-Tribromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6,8-Tetrabromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
Uniqueness
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. The presence of bromine atoms at the 1 and 8 positions allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
137363-47-4 |
|---|---|
Fórmula molecular |
C20H20Br2 |
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
1,8-dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C20H20Br2/c1-3-11-9-13-5-6-14-10-12(4-2)20(22)16-8-7-15(19(11)21)17(13)18(14)16/h9-10H,3-8H2,1-2H3 |
Clave InChI |
GQCWIVIWYRYWCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C3C(=C1)CCC4=CC(=C(C(=C43)CC2)Br)CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
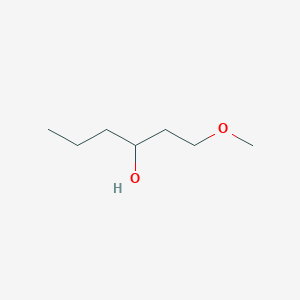
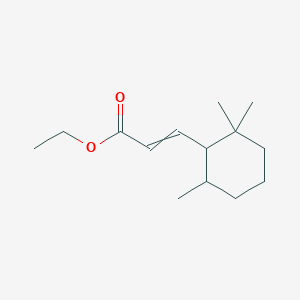
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
